molecular formula C9H10BrNO2 B13472136 2-Bromo-1,4,5-trimethyl-3-nitrobenzene

2-Bromo-1,4,5-trimethyl-3-nitrobenzene

Cat. No.: B13472136
M. Wt: 244.08 g/mol
InChI Key: YDEBUUZSZANEPO-UHFFFAOYSA-N
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Description

2-Bromo-1,4,5-trimethyl-3-nitrobenzene is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzene, featuring bromine, methyl, and nitro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,4,5-trimethyl-3-nitrobenzene typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,4,5-trimethyl-3-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Major Products

    Substitution: Formation of compounds like 2-methoxy-1,4,5-trimethyl-3-nitrobenzene.

    Reduction: Formation of 2-bromo-1,4,5-trimethyl-3-aminobenzene.

    Oxidation: Formation of 2-bromo-1,4,5-trimethyl-3-carboxybenzene.

Scientific Research Applications

2-Bromo-1,4,5-trimethyl-3-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1,4,5-trimethyl-3-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic attack, while the bromine atom can participate in further substitution reactions. The methyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1,3,5-trimethyl-4-nitrobenzene
  • 2-Bromo-1,4,5-trimethylbenzene
  • 2-Bromo-1,3,5-trimethylbenzene

Uniqueness

The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the benzene ring creates a compound with distinct properties compared to its analogs .

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

2-bromo-1,4,5-trimethyl-3-nitrobenzene

InChI

InChI=1S/C9H10BrNO2/c1-5-4-6(2)8(10)9(7(5)3)11(12)13/h4H,1-3H3

InChI Key

YDEBUUZSZANEPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)[N+](=O)[O-])Br)C

Origin of Product

United States

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